molecular formula C12H14N2O2 B13630557 2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid

2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid

Cat. No.: B13630557
M. Wt: 218.25 g/mol
InChI Key: JZGXXZPOWCLHAX-UHFFFAOYSA-N
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Description

2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing nitrogen atoms

Preparation Methods

The synthesis of 2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 1-methyl-1H-1,3-benzodiazole with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-methyl-2-(1-methylbenzimidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-12(2,11(15)16)8-4-5-10-9(6-8)13-7-14(10)3/h4-7H,1-3H3,(H,15,16)

InChI Key

JZGXXZPOWCLHAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)N(C=N2)C)C(=O)O

Origin of Product

United States

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